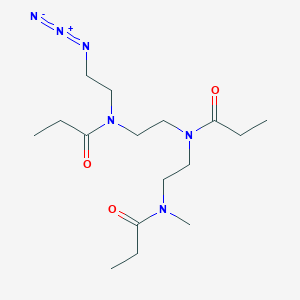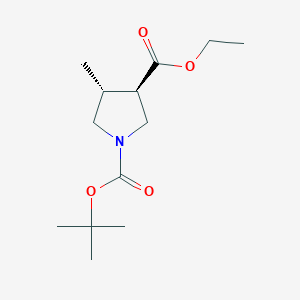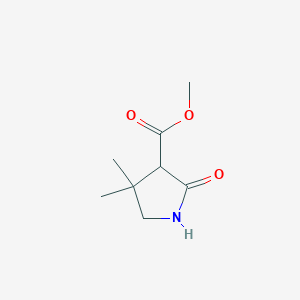![molecular formula C44H58S6Sn2 B3027973 (4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1444200-40-1](/img/structure/B3027973.png)
(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Overview
Description
The compound (4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic molecule with the molecular formula C44H58S6Sn2 . It has been used for the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10, and PBDB-T for OFETs, OLED, PLED, OPV applications .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 1016.8 g/mol . It is a semiconducting polymer with a narrow band gap of 1.59 eV and an absorption peak at 780 nm .Scientific Research Applications
Organic Photovoltaic Cells
A primary application of this compound is in the field of organic photovoltaic cells (OPVs). The compound has been utilized in various studies focusing on the design and synthesis of low bandgap semiconducting polymers. These polymers demonstrate promising properties for high-performance single and tandem organic photovoltaic cells. For instance, Kim et al. (2014) synthesized a polymer comprising bis(2-ethylhexylthieno[3,2-b]thiophenylbenzo[1,2-b:4,5-b']dithiophene (TTBDT) and other elements, resulting in a polymer with a high hole mobility, indicating its potential in OPV applications (Kim et al., 2014).
Solar Cell Efficiency
The efficiency of polymer solar cells (PSCs) using this compound has been extensively studied. In particular, copolymers based on benzo[1,2-b:4,5-b']dithiophene have been synthesized and used as donor materials in PSCs. Oh et al. (2015) investigated the optical, electrochemical, and photovoltaic properties of these copolymers, highlighting their influence on the band gap and photovoltaic properties. Their findings showed power conversion efficiencies in the range of 1.46 - 2.05% under specific conditions, demonstrating the compound's role in enhancing solar cell efficiency (Oh et al., 2015).
Excited-State Dynamics in Solution
The excited-state dynamics of temperature-dependent aggregation copolymers in solution is another significant area of research. Ran et al. (2022) studied the copolymer Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-co-(1,3-di(5-thiophene-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], focusing on its temperature-dependent aggregation properties. This research is pivotal in understanding the aggregation behavior and its impact on film crystallinity and morphology, crucial for the optimization of organic solar cells (Ran et al., 2022).
Donor-Acceptor Conjugated Polymers
The compound is also vital in the synthesis of donor-acceptor conjugated polymers. Studies like Sylvianti et al. (2018) explored electron acceptor-donor-acceptor type oligomers using this compound as an electron-donating material. This research contributes to the development of efficient organic solar cells (OSCs) by influencing the energy level and band gap of the resulting polymers, impacting their photovoltaic performance (Sylvianti et al., 2018).
Near-Infrared-Absorbing Organic Solar Cells
In the context of near-infrared-absorbing OSCs, polymers incorporating this compound have shown potential. Tamilavan et al. (2019) developed a ternary polymer using this compound for visible and near-infrared (NIR)-absorbing OSCs. Their findings highlight the compound's ability to enable polymers to exhibit good complementary absorption with various acceptors, crucial for enhancing solar cell efficiency (Tamilavan et al., 2019).
Future Directions
The compound has been used in the synthesis of small molecules and low band gap polymer semiconductors for various applications . A study reports a sulfide oxidation tuning approach in this compound for constructing a series of sulfone-based dual acceptor copolymers, demonstrating potential for further development .
Properties
IUPAC Name |
[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2;;;;;;;;/h13-14,19-24H,5-12,17-18H2,1-4H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJGKIDTANNASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=C(SC4=C(C5=C3SC(=C5)[Sn](C)(C)C)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58S6Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1444200-40-1 | |
| Record name | [4,8-Bis[5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





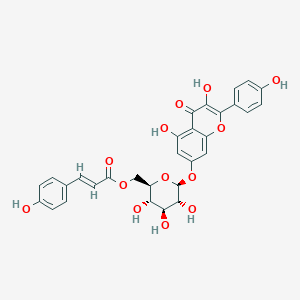
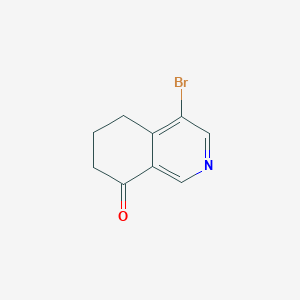
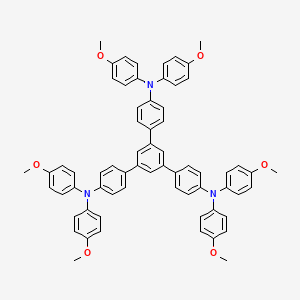




![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)
